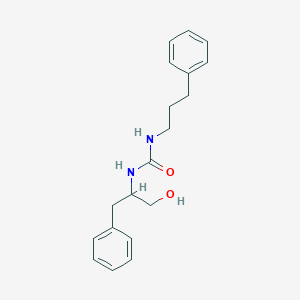![molecular formula C17H22N4O2 B6639518 3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as HPPH and belongs to the class of piperidine derivatives. HPPH has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
Mécanisme D'action
The mechanism of action of HPPH is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various enzymes and signaling pathways. HPPH has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells. HPPH has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
HPPH has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cell lines. HPPH has also been found to reduce the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects. Additionally, HPPH has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HPPH is its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for future drug development. Additionally, the synthesis of HPPH is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of HPPH is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on HPPH. One potential direction is to further investigate the mechanism of action of the compound. Understanding how HPPH exerts its effects could lead to the development of more effective therapies. Another potential direction is to explore the use of HPPH in combination with other drugs. Combining HPPH with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Additionally, further research is needed to determine the safety and efficacy of HPPH in vivo.
Méthodes De Synthèse
The synthesis of HPPH involves the reaction of 4-pyrazol-1-ylbenzylamine with 3-formylpiperidine in the presence of a reducing agent. The resulting product is then treated with an acid to yield HPPH. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. HPPH has been shown to inhibit the growth of various cancer cell lines and has been proposed as a potential chemotherapeutic agent. The compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, HPPH has been shown to inhibit the replication of certain viruses, including influenza and HIV.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-13-15-3-1-9-20(12-15)17(23)18-11-14-4-6-16(7-5-14)21-10-2-8-19-21/h2,4-8,10,15,22H,1,3,9,11-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWOHVQOFIIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)
![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)



![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)